

An In-depth Technical Guide to Isovaleryl Chloride and its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isovaleryl chloride

Cat. No.: B104981

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For researchers, scientists, and professionals in drug development, precise chemical nomenclature is paramount. **Isovaleryl chloride**, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is known by several synonyms in chemical literature. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, spectral data, and detailed experimental protocols for its synthesis and common reactions.

Nomenclature and Synonyms

The systematic identification of **isovaleryl chloride** is crucial for accurate literature searches and unambiguous communication in a research context. Its IUPAC name is 3-methylbutanoyl chloride.^[1] However, it is frequently referred to by a variety of other names. A comprehensive list of its synonyms is provided below.

Synonym	Reference
3-Methylbutanoyl chloride	IUPAC Name[1]
Isovaleroyl chloride	Common Synonym[1][2]
Isopentanoyl chloride	Common Synonym[1][2]
3-Methylbutyryl chloride	Common Synonym[1][2]
Isovaleric acid chloride	Common Synonym[1]
Butanoyl chloride, 3-methyl-	Alternative Index Name[1]
Isovaleric chloride	Less Common Synonym[1]

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of **isovaleryl chloride** is presented in the following tables to facilitate easy reference and comparison.

Physical Properties

Property	Value	Reference
CAS Number	108-12-3	[1][2]
Molecular Formula	C ₅ H ₉ ClO	[1][2]
Molecular Weight	120.58 g/mol	[2]
Appearance	Clear colorless to light yellow liquid	[3][4]
Boiling Point	115-117 °C	[4]
Density	0.989 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.416	[4]
Solubility	Decomposes in water; soluble in organic solvents	[4]

Spectral Data

Technique	Key Peaks / Shifts (δ)	Reference
^1H NMR	Spectral data is available in public databases.	[2]
^{13}C NMR	Spectral data is available in public databases.	[2]
FTIR	Characteristic strong C=O stretch for acyl chlorides is expected around 1800 cm^{-1} . Conforming spectra are referenced.	[2] [5]
Mass Spec	GC-MS data is available, with major fragments corresponding to the isovaleroyl cation and subsequent fragmentations.	[2]

Experimental Protocols

Detailed methodologies for the synthesis of **isovaleryl chloride** and a representative acylation reaction are provided below. These protocols are based on established chemical principles and general procedures found in the literature.

Protocol 1: Synthesis of Isovaleryl Chloride from Isovaleric Acid

This protocol describes the conversion of isovaleric acid to **isovaleryl chloride** using thionyl chloride, a common and effective method for preparing acyl chlorides.

Materials:

- Isovaleric acid
- Thionyl chloride (SOCl_2)

- N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add isovaleric acid (1.0 eq).
- Add anhydrous dichloromethane to dissolve the acid.
- Add a catalytic amount of DMF (e.g., 1-2 drops).
- Slowly add thionyl chloride (approximately 1.2-1.5 eq) to the stirred solution at room temperature. The addition can be done via a dropping funnel.
- After the addition is complete, gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
- Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap to protect the vacuum pump from corrosive vapors.
- The crude **isovaleryl chloride** can be purified by fractional distillation under reduced pressure to yield the pure product.

Protocol 2: Amide Formation via Schotten-Baumann Reaction

This protocol details the synthesis of an N-substituted amide using **isovaleryl chloride** and a primary amine under Schotten-Baumann conditions.

Materials:

- **Isovaleryl chloride**
- A primary amine (e.g., benzylamine)
- Dichloromethane (DCM) or diethyl ether
- 10% aqueous sodium hydroxide (NaOH) solution
- Separatory funnel
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

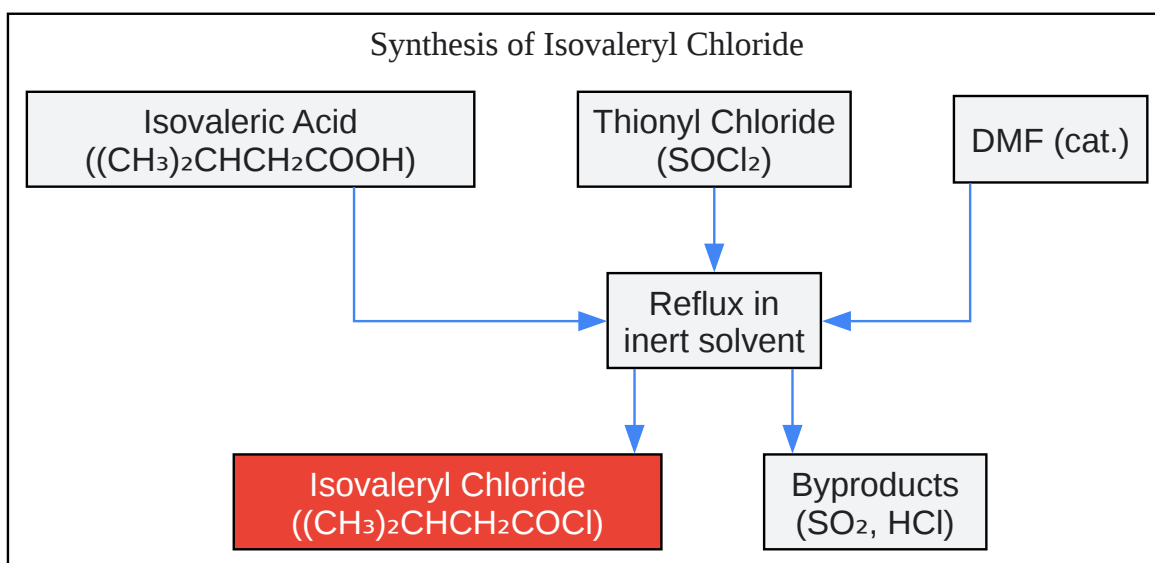
Procedure:

- Dissolve the primary amine (1.0 eq) in dichloromethane in a flask.
- Add an equal volume of 10% aqueous sodium hydroxide solution to the flask, creating a biphasic mixture.
- Cool the mixture to 0 °C in an ice bath with vigorous stirring.
- Slowly add **isovaleryl chloride** (1.0-1.1 eq) dropwise to the vigorously stirred biphasic mixture.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude amide.

- The product can be further purified by recrystallization or column chromatography.

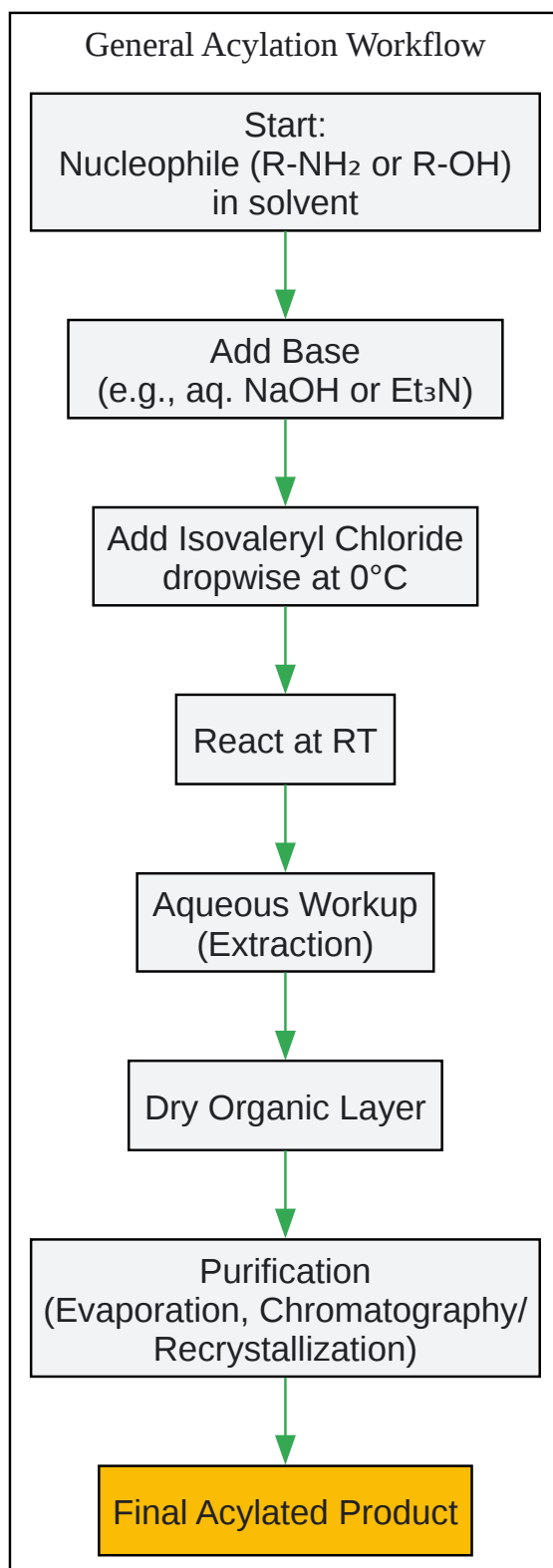
Visualizations

The following diagrams illustrate the synthesis of **isovaleryl chloride** and a general workflow for its application in acylation reactions.



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Caption: Synthesis of **isovaleryl chloride** from isovaleric acid.



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Caption: General experimental workflow for acylation reactions.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Isovaleryl Chloride and its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104981#synonyms-for-isovaleryl-chloride-in-chemical-literature\]](https://www.benchchem.com/product/b104981#synonyms-for-isovaleryl-chloride-in-chemical-literature)

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